N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide
Description
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Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-10-5-6-13(11(2)7-10)9-15(23)18-17-20-19-16(24-17)14-8-12(3)22(4)21-14/h5-8H,9H2,1-4H3,(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETOTEUYKCXDPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NN=C(O2)C3=NN(C(=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity based on recent research findings.
Compound Structure and Properties
The compound has a complex structure that includes a pyrazole ring and an oxadiazole moiety. Its molecular formula is , with a molecular weight of approximately 375.41 g/mol . The presence of these heterocycles suggests diverse pharmacological properties.
Anti-inflammatory Properties
Preliminary studies indicate that this compound exhibits notable anti-inflammatory activity. It has been shown to inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response. The mechanism involves the modulation of signaling pathways associated with inflammation.
Antimicrobial Activity
While specific data on the antimicrobial properties of this compound remain limited, its structural features suggest potential effectiveness against various microorganisms. The combination of pyrazole and oxadiazole rings may enhance its ability to interact with microbial targets.
Anticancer Activity
Research into similar oxadiazole derivatives has revealed promising anticancer properties. For instance, compounds containing oxadiazole rings have shown selective inhibition of carbonic anhydrases (CAs), which are implicated in tumorigenesis. Some derivatives have exhibited IC50 values in the nanomolar range against cancer cell lines such as PANC-1 and SK-MEL-2 . Given the structural similarities, this compound may warrant similar investigations.
In Vitro Studies
In vitro studies have been conducted to evaluate the cytotoxicity of related oxadiazole compounds against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 16a | SK-MEL-2 | 0.089 |
| 16b | PANC-1 | 0.075 |
| 17a | MCF-7 | 0.65 |
| 17b | HeLa | 2.41 |
These results indicate that modifications in the oxadiazole structure can significantly influence biological activity .
The exact mechanisms by which these compounds exert their effects are still under investigation. However, it is suggested that the introduction of electron-withdrawing groups (EWGs) in the structure enhances antitumor activity by improving binding affinity to target proteins involved in cell proliferation and survival .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide. For instance, similar compounds have shown significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) reaching up to 86% . The mechanism of action is believed to involve the induction of apoptosis and modulation of cell cycle progression.
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Research has indicated that derivatives of oxadiazole exhibit good antibacterial and antifungal activities. For example, compounds with similar structures have been tested against Staphylococcus aureus and E. coli, yielding promising results .
Pesticidal Activity
Compounds containing oxadiazole rings are being explored for their pesticidal properties. Their ability to disrupt biological processes in pests makes them suitable candidates for developing new agrochemicals. Studies indicate that derivatives can be effective against a range of agricultural pests while being environmentally friendly .
Polymeric Applications
The unique properties of this compound lend themselves to applications in polymer science. The compound can be utilized as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties.
Case Study: Anticancer Efficacy
A study published in ACS Omega demonstrated that an oxadiazole derivative exhibited significant anticancer activity against multiple cancer lines . The study employed both experimental and computational methods to elucidate the compound's interactions at the molecular level.
Case Study: Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of similar oxadiazole derivatives showed that certain compounds inhibited bacterial growth effectively at low concentrations . This research underscores the potential for developing new antibiotics from this class of compounds.
Q & A
Q. Methodological Answer :
- 1H NMR and IR : Confirm the presence of acetamide (C=O stretch at ~1650 cm⁻¹) and oxadiazole (C=N stretch at ~1600 cm⁻¹) functional groups .
- LC-MS : Verify molecular weight (e.g., [M+H]+ peak at m/z 395.41) and detect impurities .
- HPLC : Use C18 columns with acetonitrile/water gradients (60:40 to 80:20) to assess purity (>98%) .
Advanced: How can computational methods optimize synthesis pathways and predict biological activity?
Q. Methodological Answer :
- Reaction Design : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energy-efficient pathways. ICReDD’s workflow integrates computational screening with experimental validation to reduce trial-and-error approaches .
- Biological Prediction : Use the PASS algorithm to forecast antimicrobial or anticancer activity. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like EGFR or COX-2, prioritizing compounds with docking scores ≤ −8.0 kcal/mol .
Advanced: How should researchers resolve contradictions in reaction yields reported across studies?
Q. Methodological Answer :
- Statistical DOE : Employ factorial design (e.g., 2^k designs) to isolate variables like temperature, solvent polarity, and catalyst loading. For example, optimize chloroacetyl chloride stoichiometry (1.2–1.5 equiv.) to mitigate side reactions .
- Reproducibility : Cross-validate conditions using TLC and HPLC to ensure consistent purity thresholds. Discrepancies in yields (e.g., 70% vs. 85%) may arise from variations in recrystallization solvents (ethanol vs. acetonitrile) .
Advanced: What strategies enhance the stability and bioavailability of this compound?
Q. Methodological Answer :
- Salt Formation : Co-crystallize with napthalene-2,3-diol to improve thermal stability (melting point >200°C) .
- Prodrug Design : Modify the acetamide group with ester prodrugs (e.g., p-nitrophenyl esters) to enhance solubility and intestinal absorption (logP reduction from 3.5 to 2.1) .
- Microencapsulation : Use PLGA nanoparticles (size <200 nm) for sustained release in pharmacokinetic studies .
Basic: How is the electronic environment of the pyrazole-oxadiazole core characterized?
Q. Methodological Answer :
- X-ray Crystallography : Resolve bond lengths (e.g., C-N: 1.32 Å in oxadiazole) and dihedral angles (e.g., 12° between pyrazole and phenyl rings) to confirm planarity and conjugation .
- Hammett Analysis : Correlate substituent effects (σ values) on the dimethylphenyl group with reaction rates in nucleophilic substitutions .
Advanced: What are the challenges in scaling up synthesis from milligram to gram quantities?
Q. Methodological Answer :
- Process Optimization : Transition from batch to flow reactors for exothermic steps (e.g., oxadiazole cyclization) to maintain temperature control (±2°C) and improve yield consistency .
- Purification at Scale : Replace column chromatography with centrifugal partition chromatography (CPC) using heptane/ethyl acetate/ethanol (5:3:2) to reduce solvent waste .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Q. Methodological Answer :
-
SAR Workflow :
Modification Site Impact on Activity Example Oxadiazole C-2 Increased EGFR inhibition Replace methyl with trifluoromethyl (IC50: 0.8 µM → 0.3 µM) Acetamide N-substituent Enhanced solubility Introduce morpholine (logP: 3.1 → 2.4) -
Bioisosteric Replacement : Substitute pyrazole with triazole to improve metabolic stability (t½: 2h → 5h in liver microsomes) .
Basic: What safety protocols are essential for handling intermediates like chloroacetyl chloride?
Q. Methodological Answer :
- Containment : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., chloroacetyl chloride additions) .
- Neutralization : Quench excess reagent with 10% sodium bicarbonate before disposal .
- PPE : Wear nitrile gloves, goggles, and fume hoods with face velocity >0.5 m/s .
Advanced: How do steric effects of the 2,4-dimethylphenyl group influence reactivity?
Q. Methodological Answer :
- Steric Maps : Generate 3D electrostatic potential maps (e.g., Gaussian 16) to show hindered rotation (barrier: ~15 kcal/mol) at the acetamide-phenyl junction .
- Kinetic Studies : Compare reaction rates with bulkier substituents (e.g., mesityl vs. 2,4-dimethylphenyl) using stopped-flow spectroscopy. Bulky groups reduce nucleophilic attack rates by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
